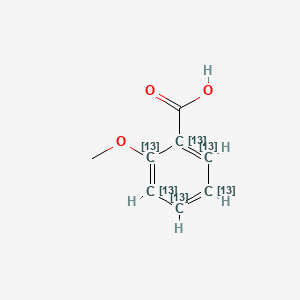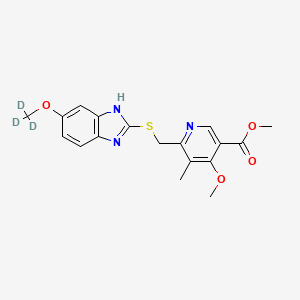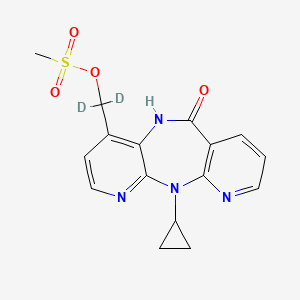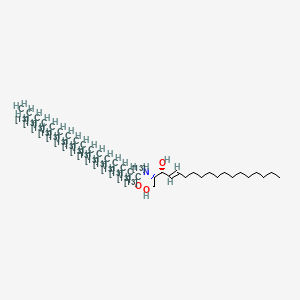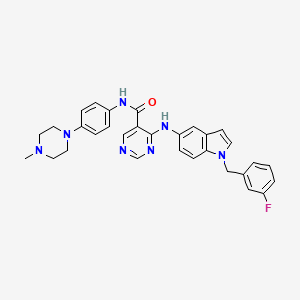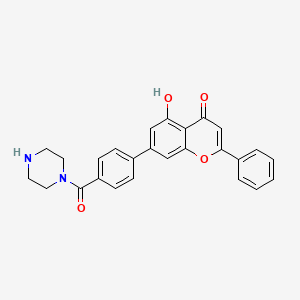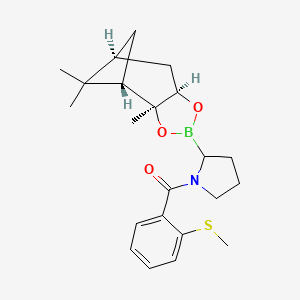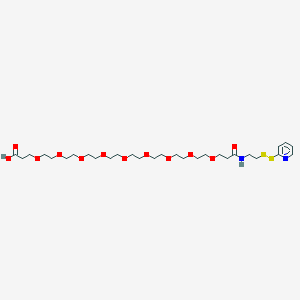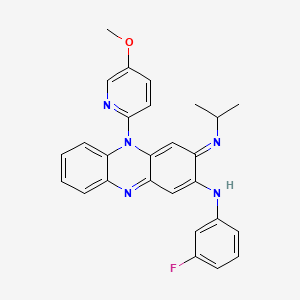
Antiviral agent 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral agent 15 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate for antiviral drug development. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 15 involves several key steps. One efficient route starts with the functionalization of uridine, a readily available nucleoside. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific reagents to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane (TMDSO) are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselective phosphoramidation
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to maximize yield and purity while minimizing production costs. Key steps include the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Antiviral agent 15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives. Substitution reactions yield substituted derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Antiviral agent 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methods.
Biology: Employed in research on viral replication and host-virus interactions.
Medicine: Investigated for its potential use in treating viral infections, including those caused by coronaviruses, influenza viruses, and herpes viruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces .
Wirkmechanismus
Antiviral agent 15 exerts its effects by inhibiting viral replication. It targets specific viral enzymes and proteins essential for the replication process. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the virus from multiplying and spreading .
Vergleich Mit ähnlichen Verbindungen
Antiviral agent 15 is unique in its broad-spectrum activity and high efficacy against multiple viruses. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19, which also inhibits viral replication.
Favipiravir: An antiviral agent used to treat influenza, known for its broad-spectrum activity.
Oseltamivir: An antiviral medication used to treat and prevent influenza, which inhibits viral neuraminidase
This compound stands out due to its unique synthetic route, high yield, and broad-spectrum efficacy, making it a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C27H24FN5O |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-5-(5-methoxypyridin-2-yl)-3-propan-2-yliminophenazin-2-amine |
InChI |
InChI=1S/C27H24FN5O/c1-17(2)30-23-15-26-24(14-22(23)31-19-8-6-7-18(28)13-19)32-21-9-4-5-10-25(21)33(26)27-12-11-20(34-3)16-29-27/h4-17,31H,1-3H3 |
InChI-Schlüssel |
JTJFIMSHFHWVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=NC=C(C=C4)OC)C=C1NC5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)

